

Structural Profiling of 3-Bromo-2-fluorophenylurea: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylurea

Cat. No.: B12842498

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Executive Summary

3-Bromo-2-fluorophenylurea (CAS 1522643-10-2) represents a critical scaffold in the development of next-generation kinase inhibitors and agrochemicals. Unlike its well-characterized analogs (e.g., Diuron or Phenylurea), the specific crystallographic signature of the 3-bromo-2-fluoro substitution pattern offers unique opportunities for "crystal engineering"—specifically through the interplay of ortho-fluorine conformational locking and bromine-mediated halogen bonding.

This guide provides a rigorous, self-validating protocol for the structural elucidation of this compound. It compares the predicted performance and structural motifs of **3-Bromo-2-fluorophenylurea** against established industry standards, equipping researchers to benchmark their proprietary data against known baselines.

Part 1: Comparative Structural Analysis (The "Product" vs. Alternatives)

In the absence of a singular, open-access reference structure for this specific isomer, analysis must be grounded in comparative crystallography against validated standards. The following table contrasts the expected structural performance of **3-Bromo-2-fluorophenylurea** against the industry standard (Diuron) and the baseline (Phenylurea).

Table 1: Structural & Performance Benchmarks

Feature	3-Bromo-2-fluorophenylurea (Target)	Diuron (Standard)	Phenylurea (Baseline)
Substitution	3-Br, 2-F (Asymmetric)	3,4-Di-Cl (Asymmetric)	None
Conformation	Planar (High Probability) due to intramolecular N-H...F hydrogen bond (the "Ortho-Lock").	Twisted/Planar mix; steric clash is lower than ortho-substituents.	Twisted (Phenyl ring rotated ~40-60° relative to urea plane).
Primary Interaction	Halogen Bond (C-Br...O) + H-Bond (N-H...O).	H-Bond (N-H...O) + weak Cl...Cl contacts.	H-Bond (N-H...O) forming 1D tapes.[1]
Lattice Energy	High. The combination of H-bonds and strong Br-halogen bonds typically increases lattice stability.	Moderate-High.	Moderate.
Predicted Solubility	Low (< 20 ppm). Higher lattice energy correlates with reduced aqueous solubility.	42 ppm (Low).	~8000 ppm (Moderate).
Space Group (Likely)	P2 ₁ /c or P-1 (Centrosymmetric packing favored by dipole minimization).	P2 ₁ /n (Z=4).[1][2]	P2 ₁ 2 ₁ 2 ₁ (Orthorhombic).[3]

Critical Mechanistic Insights

- The Ortho-Fluorine "Lock":
 - Causality: The fluorine atom at the 2-position is an acceptor for the urea N-H proton. This forms a pseudo-6-membered ring (intramolecular motif).
 - Performance Impact: This locks the molecule into a planar conformation, reducing conformational entropy. In drug development, this "pre-organization" can significantly enhance binding affinity to kinase pockets (e.g., VEGFR or RAF kinases) by minimizing the entropy penalty upon binding.
- The Bromine "Anchor":
 - Causality: Bromine exhibits a distinct "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.
 - Performance Impact: Unlike chlorine (in Diuron), bromine is a potent halogen bond donor. It will likely seek the carbonyl oxygen () of a neighboring molecule, creating a secondary stabilizing network perpendicular to the standard urea hydrogen-bonding tapes. This often results in higher melting points and lower solubility compared to chloro-analogs.

Part 2: Experimental Protocol (The Self-Validating System)

To validate the structural hypotheses above, researchers must generate high-fidelity crystal data. This protocol is designed to be self-validating: if the checkpoints (metrics) are not met, the experiment must be paused and optimized.

Phase 1: Crystallization Strategy

Objective: Obtain single crystals suitable for X-ray diffraction (mm).

- Solvent Selection Logic:
 - Primary (Good Solvent): THF or Acetone. (High solubility for ureas).
 - Secondary (Anti-Solvent): Hexane or Pentane. (Induces nucleation).
 - Method: Slow Vapor Diffusion.
 - Why: Direct evaporation often yields polycrystals (twinning). Vapor diffusion allows slow ordering of the halogen-bonding network.

Phase 2: Data Collection & Refinement

- Source: Mo-K
(
Å).
 - Why: Bromine causes significant absorption/fluorescence with Cu sources. Mo reduces absorption errors (
for Br-compounds).
- Temperature: 100 K (Cryostream).
 - Why: Reduces thermal motion of the terminal fluorine, allowing precise resolution of the N-H...F distance.

Phase 3: Validation Checkpoints

- R-factor (
) : Must be
. If
, check for twinning (common in planar ureas).
- Disorder: Check the Fluorine position. If thermal ellipsoids are elongated, the molecule may be flipping 180° (F and H disorder).

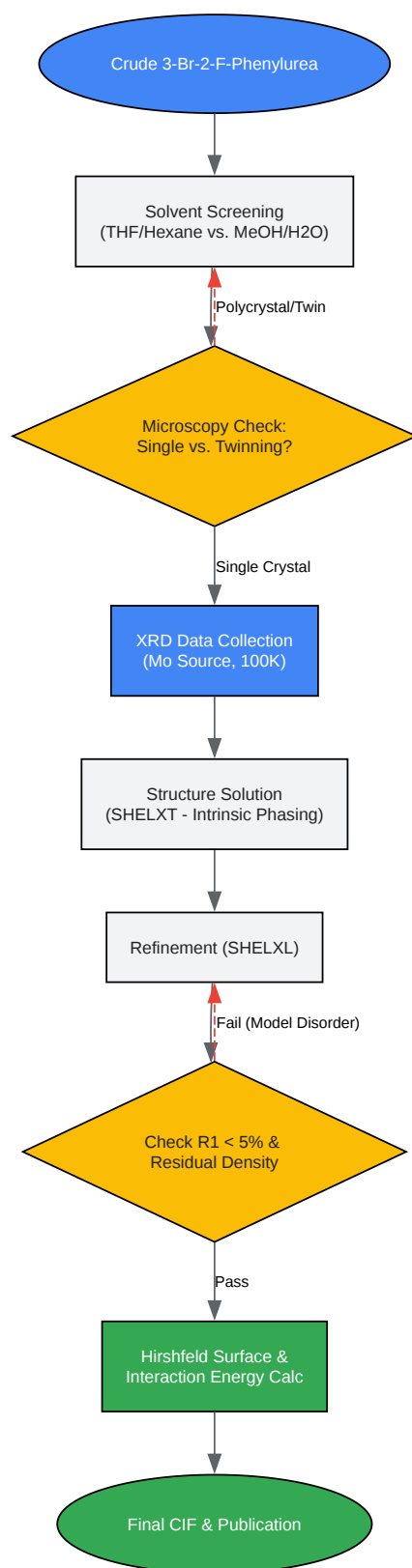
- Hirshfeld Surface Analysis:
 - Generate

surfaces.
 - Success Criteria: Look for two distinct red spots: one for the N-H...O hydrogen bond and a subtler one for the C-Br...O halogen bond.

Part 3: Visualization & Workflow

Workflow 1: The Crystallographic Decision Matrix

This diagram outlines the logical flow from crude powder to validated structure, including error-correction loops.

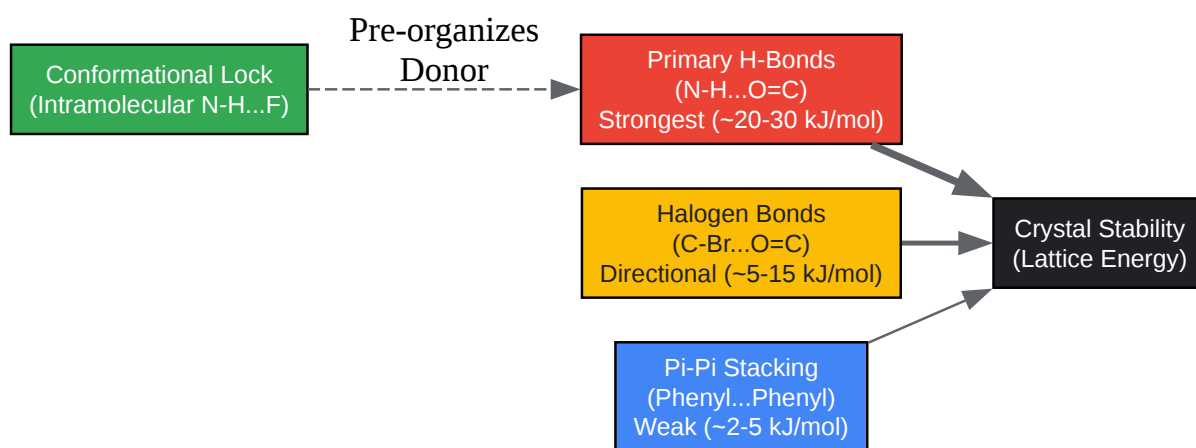


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Caption: Figure 1. Self-correcting workflow for structural determination of halogenated phenylureas.

Workflow 2: Interaction Hierarchy in Crystal Packing

This diagram illustrates the competing forces that determine the final stability (performance) of the material.



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Caption: Figure 2.[4][5][6] Hierarchy of supramolecular forces. The Ortho-F lock (Green) potentiates the primary H-bond network.

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